![molecular formula C11H17NO2 B14479505 [1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile CAS No. 67625-79-0](/img/structure/B14479505.png)
[1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile: is an organic compound that features a dioxolane ring attached to a cyclohexyl group, which is further connected to an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile typically involves the formation of the dioxolane ring through the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst . The cyclohexyl group can be introduced through a series of reactions, including aldol condensation and reduction
Industrial Production Methods: Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of efficient catalysts can be employed to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly employed.
Substitution: Conditions involving strong nucleophiles such as sodium methoxide (NaOCH₃) or Grignard reagents can be used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, [1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile can be used as a building block for the synthesis of more complex molecules .
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry research. It may exhibit biological activity that can be harnessed for therapeutic purposes .
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials that require specific structural features .
Mecanismo De Acción
The mechanism by which [1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dioxolane ring and nitrile group can participate in various biochemical pathways, influencing the compound’s activity . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
1,3-Dioxolane: A simpler analog that lacks the cyclohexyl and acetonitrile groups.
1,3-Dioxane: Another related compound with a six-membered ring structure.
Uniqueness: The presence of the cyclohexyl and acetonitrile groups in [1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile distinguishes it from simpler dioxolane and dioxane compounds. These additional groups can impart unique chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
67625-79-0 |
|---|---|
Fórmula molecular |
C11H17NO2 |
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
2-[1-(1,3-dioxolan-2-yl)cyclohexyl]acetonitrile |
InChI |
InChI=1S/C11H17NO2/c12-7-6-11(4-2-1-3-5-11)10-13-8-9-14-10/h10H,1-6,8-9H2 |
Clave InChI |
JLBMFCBKHSJTLU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CC#N)C2OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene](/img/structure/B14479422.png)
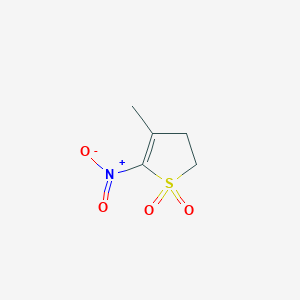


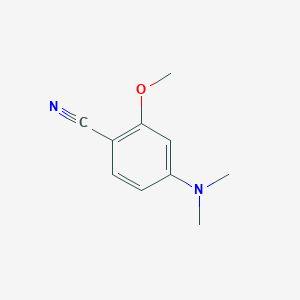
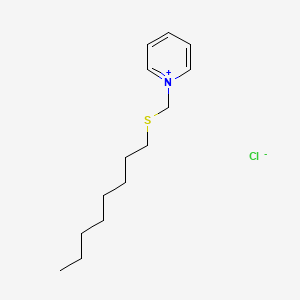
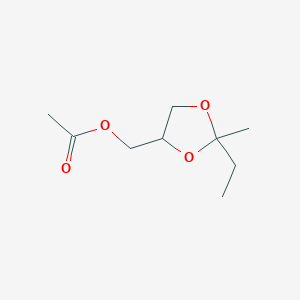

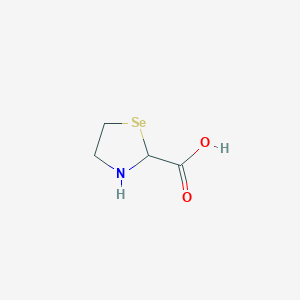


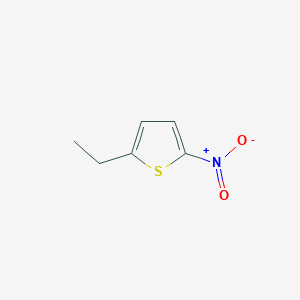
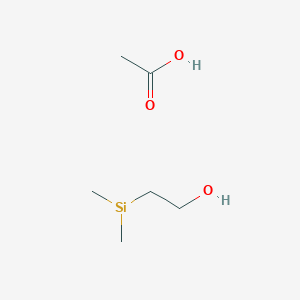
![1,3-Benzenediamine, 4-[(3-aminophenyl)azo]-, monoacetate](/img/structure/B14479487.png)
